molecular formula C10H7BrF2O B13592019 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Katalognummer: B13592019
Molekulargewicht: 261.06 g/mol
InChI-Schlüssel: KMTGNDMDWDPGSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H7BrF2O. This compound is characterized by the presence of bromine and fluorine atoms attached to a tetrahydronaphthalene ring system. It is of interest in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination and fluorination of a tetrahydronaphthalene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperature and solvent conditions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets and pathways within a given system. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the tetrahydronaphthalene ring, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H7BrF2O

Molekulargewicht

261.06 g/mol

IUPAC-Name

6-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C10H7BrF2O/c11-6-1-2-7-8(5-6)10(12,13)4-3-9(7)14/h1-2,5H,3-4H2

InChI-Schlüssel

KMTGNDMDWDPGSX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1=O)C=CC(=C2)Br)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.